Pyridine-4-carbaldehyde hydrochloride: Binding Affinity Comparison with Pyridoxal and Pyridoxal-5-phosphate in Schiff Base Formation with Amphetamine
In a head-to-head study of Schiff base formation with amphetamine, pyridine-4-carboxaldehyde demonstrated an overall equilibrium constant (K) of 5.97 × 10², whereas pyridoxal and pyridoxal-5-phosphate exhibited K values of 13.7 × 10³ and 8.2 × 10³, respectively, under identical conditions [1].
| Evidence Dimension | Equilibrium constant (K) for Schiff base formation with amphetamine |
|---|---|
| Target Compound Data | 5.97 × 10² |
| Comparator Or Baseline | Pyridoxal: 13.7 × 10³; Pyridoxal-5-phosphate: 8.2 × 10³ |
| Quantified Difference | Pyridine-4-carboxaldehyde exhibits approximately 23-fold lower binding affinity than pyridoxal (13.7 × 10³ / 5.97 × 10²) and approximately 14-fold lower affinity than pyridoxal-5-phosphate. |
| Conditions | Aqueous solution; pH-dependent; amphetamine concentration varied |
Why This Matters
This quantitative difference establishes pyridine-4-carboxaldehyde as a lower-affinity comparator or negative control in amphetamine-binding studies, enabling researchers to discriminate between specific and non-specific Schiff base interactions when designing analytical or mechanistic experiments.
- [1] The Pharmaceutical Society of Japan. The Binding Affinity of Amphetamine to 4-Pyridinecarboxaldehyde and the Coenzymes Pyridoxal and Pyridoxal-5-phosphate. Chemical and Pharmaceutical Bulletin. 1977;25(3):401-412. View Source
